

## SIRT3: A Promising Therapeutic Target for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Sirtuin modulator 3 |           |
| Cat. No.:            | B492446             | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, cellular metabolism, and oxidative stress responses. Its role in maintaining neuronal health and its dysregulation in various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, have positioned it as a compelling therapeutic target. This technical guide provides a comprehensive overview of SIRT3's function in the central nervous system, its implication in neurodegeneration, and its potential for therapeutic intervention. We present a detailed analysis of SIRT3-mediated signaling pathways, a summary of quantitative data from preclinical studies, and detailed protocols for key experimental assays to facilitate further research and drug development in this promising area.

# Introduction: The Role of SIRT3 in Neuronal Homeostasis

Neurons are highly energetic cells with a great demand for mitochondrial function.[1] SIRT3, predominantly localized in the mitochondrial matrix, is a key player in maintaining mitochondrial homeostasis.[2] It deacetylates and activates a plethora of mitochondrial proteins involved in crucial cellular processes, thereby protecting neurons from various stressors.[3]



SIRT3's neuroprotective functions are multifaceted and include:

- Regulation of Mitochondrial Energy Metabolism: SIRT3 enhances ATP production by deacetylating and activating components of the electron transport chain (ETC) and enzymes involved in the tricarboxylic acid (TCA) cycle and fatty acid oxidation.[4]
- Control of Oxidative Stress: SIRT3 is a master regulator of mitochondrial antioxidant defenses. It deacetylates and activates key antioxidant enzymes such as manganese superoxide dismutase (MnSOD or SOD2) and isocitrate dehydrogenase 2 (IDH2), leading to a reduction in reactive oxygen species (ROS).[2][3]
- Modulation of Mitochondrial Dynamics and Mitophagy: SIRT3 influences mitochondrial fusion and fission processes and promotes the removal of damaged mitochondria through mitophagy, a critical quality control mechanism.[5]
- Neuroinflammation Regulation: SIRT3 has been shown to suppress neuroinflammatory responses by inhibiting the activation of microglia and the production of pro-inflammatory cytokines.[6]

A decline in SIRT3 expression and activity has been observed in the brains of patients with neurodegenerative diseases and in corresponding animal models, suggesting that restoring SIRT3 function could be a viable therapeutic strategy.[1]

## **SIRT3 Signaling Pathways in Neurodegeneration**

SIRT3 exerts its neuroprotective effects through a complex network of signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutics.

### **Oxidative Stress Regulation**

// Node Definitions ROS [label="Oxidative Stress\n(ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIRT3 [label="SIRT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MnSOD\_inactive [label="MnSOD (acetylated)\n(inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; MnSOD\_active [label="MnSOD (deacetylated)\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FOXO3a\_inactive [label="FOXO3a (acetylated)\n(inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; FOXO3a\_active [label="FOXO3a (deacetylated)\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF"];



Antioxidant\_Genes [label="Antioxidant Genes\n(e.g., Catalase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal\_Survival [label="Neuronal Survival", shape=ellipse, fillcolor="#FFFFF", fontcolor="#202124"];

// Edges ROS -> SIRT3 [label="activates", color="#5F6368"]; SIRT3 -> MnSOD\_inactive [label="deacetylates", color="#5F6368"]; MnSOD\_inactive -> MnSOD\_active [style=invis]; SIRT3 -> FOXO3a\_inactive [label="deacetylates", color="#5F6368"]; FOXO3a\_inactive -> FOXO3a\_active [style=invis]; MnSOD\_active -> ROS [label="detoxifies", color="#5F6368"]; FOXO3a\_active -> Antioxidant\_Genes [label="upregulates", color="#5F6368"]; Antioxidant\_Genes -> ROS [label="detoxify", color="#5F6368"]; MnSOD\_active -> Neuronal\_Survival [color="#5F6368"]; FOXO3a\_active -> Neuronal\_Survival [color="#5F6368"]; SIRT3 Oxidative Stress Pathway.

## **Mitochondrial Biogenesis and Function**

// Node Definitions AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFF"]; SIRT1 [label="SIRT1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGC1a\_inactive [label="PGC-1 $\alpha$  (acetylated)\n(inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; PGC1a\_active [label="PGC-1 $\alpha$  (deacetylated)\n(active)", fillcolor="#34A853", fontcolor="#FFFFF"]; SIRT3\_Gene [label="SIRT3 Gene", fillcolor="#F1F3F4", fontcolor="#202124"]; SIRT3 [label="SIRT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrial\_Biogenesis [label="Mitochondrial\nBiogenesis", shape=ellipse, fillcolor="#FFFFF", fontcolor="#202124"]; ATP\_Production [label="ATP Production", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#202124"];

// Edges AMPK -> PGC1a\_inactive [label="activates", color="#5F6368"]; SIRT1 -> PGC1a\_inactive [label="deacetylates", color="#5F6368"]; PGC1a\_inactive -> PGC1a\_active [style=invis]; PGC1a\_active -> SIRT3\_Gene [label="upregulates", color="#5F6368"]; SIRT3\_Gene -> SIRT3 [color="#5F6368"]; PGC1a\_active -> Mitochondrial\_Biogenesis [color="#5F6368"]; SIRT3 -> ATP\_Production [label="enhances", color="#5F6368"]; } SIRT3 Mitochondrial Biogenesis Pathway.

## **Mitophagy and Mitochondrial Quality Control**

// Node Definitions Mitochondrial\_Damage [label="Mitochondrial\nDamage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIRT3 [label="SIRT3", fillcolor="#4285F4",



fontcolor="#FFFFF"]; FOXO3a\_inactive [label="FOXO3a (acetylated)\n(inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; FOXO3a\_active [label="FOXO3a (deacetylated)\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PINK1\_Parkin [label="PINK1/Parkin\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitophagy [label="Mitophagy", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Neuronal\_Health [label="Neuronal Health", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Mitochondrial\_Damage -> SIRT3 [label="activates", color="#5F6368"]; SIRT3 -> FOXO3a\_inactive [label="deacetylates", color="#5F6368"]; FOXO3a\_inactive -> FOXO3a\_active [style=invis]; FOXO3a\_active -> PINK1\_Parkin [label="activates", color="#5F6368"]; PINK1\_Parkin -> Mitophagy [label="induces", color="#5F6368"]; Mitophagy -> Neuronal\_Health [label="promotes", color="#5F6368"]; } SIRT3 Mitophagy Pathway.

## **Quantitative Data Summary**

The following tables summarize key quantitative findings from preclinical studies investigating the role of SIRT3 in neurodegenerative disorders.

Table 1: SIRT3 Expression in Neurodegenerative Diseases



| Disease                          | Model/Tissue                  | Brain Region                      | Change in<br>SIRT3 Level                                             | Reference |
|----------------------------------|-------------------------------|-----------------------------------|----------------------------------------------------------------------|-----------|
| Alzheimer's<br>Disease           | Human post-<br>mortem         | Middle Temporal<br>Gyrus          | Reduced to 39.8<br>±2.1 pg/μg from<br>60.7 ±3.8 pg/μg<br>in controls | [7]       |
| Alzheimer's<br>Disease           | Human post-<br>mortem         | Superior Frontal<br>Gyrus         | Reduced to<br>144.0±4.4 pg/µg<br>from controls                       | [7]       |
| Alzheimer's<br>Disease           | Human post-<br>mortem         | Primary Visual<br>Cortex          | Reduced expression                                                   | [7]       |
| Alzheimer's<br>Disease           | Human post-<br>mortem         | Entorhinal Cortex                 | Reduced expression                                                   | [7]       |
| Parkinson's<br>Disease           | Human post-<br>mortem         | Substantia Nigra<br>pars compacta | Reduced by 56.8<br>± 15.5%<br>compared to<br>controls                |           |
| Huntington's<br>Disease          | N171-82Q<br>transgenic mice   | Striatum, Cortex,<br>Cerebellum   | Increased mRNA<br>levels of Sirt3-M3<br>isoform                      | [8]       |
| Amyotrophic<br>Lateral Sclerosis | SOD1 G93A<br>mice (end-stage) | Cervical Spinal<br>Cord           | Selective<br>reduction in Sirt3<br>mRNA levels                       | [9]       |

Table 2: Effects of SIRT3 Modulation on Neuroprotective Markers



| Modulation                    | Model                                  | Parameter                    | Quantitative<br>Change                            | Reference |
|-------------------------------|----------------------------------------|------------------------------|---------------------------------------------------|-----------|
| SIRT3<br>Overexpression       | HEK293T cells<br>co-expressing<br>SOD2 | SOD2 Activity                | 2.3-fold increase                                 | [10]      |
| SIRT3<br>Overexpression       | Cellular models                        | Cellular ROS                 | 45% decrease                                      | [10]      |
| SIRT3 Activator<br>(Honokiol) | Enteric neuronal cells                 | SIRT3 mRNA<br>levels         | Significant increase                              | [11]      |
| SIRT3 Activator (ε-viniferin) | Huntington's<br>Disease fly<br>model   | Lifespan                     | Extended                                          | [10]      |
| SIRT3<br>Knockdown            | MDA-MB-231<br>cells                    | MnSOD-Lys68<br>acetylation   | Increased                                         | [12]      |
| SIRT3<br>Overexpression       | PGC-1α<br>knockdown<br>C2C12 cells     | ATP Production               | Rescued reduction                                 | [13]      |
| SIRT3 Knockout                | Mouse brain<br>mitochondria            | Complex I-driven respiration | Significant decrease in respiratory control ratio | [14]      |
| SIRT3<br>Overexpression       | TNF-α-treated<br>HaCaT cells           | LC3-II/LC3-I ratio           | Increased                                         | [15]      |

## **Experimental Protocols**

Detailed methodologies are essential for the accurate investigation of SIRT3's role in neurodegeneration.

## **SIRT3 Activity Assay (Fluorometric)**

This protocol is adapted from commercially available kits for the quantitative measurement of SIRT3 activity.[1][6][7][16][17]

## Foundational & Exploratory



Principle: The assay measures the deacetylation of a fluorogenic-labeled acetylated peptide substrate by SIRT3. The reaction is coupled with a developer that releases a fluorophore, which is quantified using a fluorescence plate reader.

#### Materials:

- SIRT3 Assay Kit (containing SIRT3 enzyme, fluorogenic substrate, NAD+, developer, and assay buffer)
- Microtiter plate fluorometer (excitation: 340-360 nm, emission: 440-460 nm)
- 96-well black microtiter plate
- Test compounds (activators or inhibitors)

#### Procedure:

- Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
- Reaction Setup: In a 96-well plate, add the following in order:
  - Assay Buffer
  - NAD+
  - Fluorogenic Substrate
  - Test compound or vehicle control
  - Developer
- Initiate Reaction: Add the SIRT3 enzyme to each well and mix thoroughly.
- Measurement: Immediately start reading the fluorescence intensity at 1-2 minute intervals for 30-60 minutes.
- Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) from the linear portion of the curve. Compare the velocities of test compounds to the vehicle control to



determine activation or inhibition.

### Western Blot for PGC-1α and LC3-II/LC3-I Ratio

This protocol provides a general framework for assessing the protein levels of PGC-1 $\alpha$  and the conversion of LC3-I to LC3-II, an indicator of autophagy.

#### Materials:

- Cell or tissue lysates
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-PGC-1α, anti-LC3, anti-β-actin (loading control)
- · HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Protein Quantification: Determine the protein concentration of lysates using a BCA or Bradford assay.
- SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
- Transfer: Transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PGC-1α at 1:1000, anti-LC3 at 1:1000) overnight at 4°C with gentle agitation.



- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody (1:5000) for 1 hour at room temperature.
- Washing: Repeat the washing steps.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Quantification: Quantify the band intensities using densitometry software. For autophagy analysis, calculate the ratio of LC3-II to LC3-I.[18][19][20]

## **Immunofluorescence for SIRT3 in Primary Neurons**

This protocol describes the visualization of SIRT3 localization in cultured primary neurons.

#### Materials:

- Primary neuronal culture on coverslips
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking solution (e.g., 5% goat serum in PBS)
- Primary antibody: anti-SIRT3
- Fluorophore-conjugated secondary antibody
- DAPI or Hoechst for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

#### Procedure:



- Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
- Washing: Wash three times with PBS.
- Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
- Washing: Wash three times with PBS.
- Blocking: Block with blocking solution for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with anti-SIRT3 antibody (diluted in blocking solution) overnight at 4°C.
- Washing: Wash three times with PBS.
- Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
- Wasting: Wash three times with PBS.
- Counterstaining: Incubate with DAPI or Hoechst for 5 minutes.
- Washing: Wash twice with PBS.
- Mounting: Mount the coverslips onto slides using mounting medium.
- Imaging: Visualize the staining using a fluorescence microscope.

# Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Analyzer to measure mitochondrial function in cultured neurons or isolated brain mitochondria.[12][14][21][22]

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. Sequential injection of mitochondrial toxins allows for the determination of key parameters of mitochondrial function.



#### Materials:

- Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)
- Cultured neurons or isolated brain mitochondria
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
- CO2-free incubator

#### Procedure:

- Cell Plating: Plate cells in a Seahorse XF cell culture plate and allow them to adhere.
- Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a CO2-free incubator at 37°C.
- Assay Medium Preparation: Prepare the assay medium and warm it to 37°C.
- Cell Preparation: Replace the culture medium with pre-warmed assay medium and incubate in a CO2-free incubator for 1 hour.
- Drug Loading: Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
- Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
- Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

// Node Definitions Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Plate\_Cells [label="Plate Cells in\nSeahorse Microplate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrate\_Cartridge [label="Hydrate Sensor Cartridge\n(Overnight)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare\_Medium [label="Prepare Assay Medium\nand Compounds", fillcolor="#F1F3F4", fontcolor="#202124"];



Equilibrate\_Cells [label="Equilibrate Cells in\nAssay Medium (1 hr)", fillcolor="#F1F3F4", fontcolor="#202124"]; Load\_Cartridge [label="Load Compounds into\nSensor Cartridge", fillcolor="#F1F3F4", fontcolor="#202124"]; Run\_Assay [label="Run Seahorse XF Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze\_Data [label="Analyze OCR Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Plate\_Cells [color="#5F6368"]; Start -> Hydrate\_Cartridge [color="#5F6368"]; Plate\_Cells -> Equilibrate\_Cells [color="#5F6368"]; Hydrate\_Cartridge -> Load\_Cartridge [color="#5F6368"]; Prepare\_Medium -> Equilibrate\_Cells [color="#5F6368"]; Prepare\_Medium -> Load\_Cartridge [color="#5F6368"]; Equilibrate\_Cells -> Run\_Assay [color="#5F6368"]; Load\_Cartridge -> Run\_Assay [color="#5F6368"]; Run\_Assay -> Analyze\_Data [color="#5F6368"]; Analyze\_Data -> End [color="#5F6368"]; Seahorse XF Mito Stress Test Workflow.

## **Therapeutic Strategies Targeting SIRT3**

The development of small molecule activators of SIRT3 is a promising therapeutic avenue for neurodegenerative diseases. Several natural and synthetic compounds have been identified as SIRT3 activators.

Table 3: SIRT3 Activators with Neuroprotective Potential



| Activator | Chemical Class         | Reported<br>Neuroprotective<br>Effects                                          | Reference |
|-----------|------------------------|---------------------------------------------------------------------------------|-----------|
| Honokiol  | Lignan polyphenol      | Increases neuronal survival and differentiation, suppresses neuronal pyroptosis | [11][23]  |
| Viniferin | Resveratrol derivative | Improves mitochondrial transport, extends lifespan in HD fly model              | [10]      |
| Polydatin | Resveratrol precursor  | Enhances SIRT3 deacetylase activity, improves mitochondrial function            | [24]      |
| Theacrine | Purine alkaloid        | Inhibits ROS production and apoptosis of dopaminergic neurons                   | [25]      |
| C12       | Coumarin derivative    | Promotes deacetylation and activation of MnSOD                                  | [8]       |

The validation of these and other novel SIRT3 activators in robust preclinical models of neurodegeneration is a critical next step in translating SIRT3-targeted therapies to the clinic.

## **Conclusion and Future Directions**

SIRT3 stands as a pivotal regulator of mitochondrial health and a guardian of neuronal function. The compelling evidence linking its decline to the pathogenesis of major neurodegenerative disorders underscores its significance as a therapeutic target. The



development of potent and specific SIRT3 activators holds immense promise for the treatment of these devastating diseases. Future research should focus on:

- Elucidating the precise mechanisms of SIRT3 dysregulation in different neurodegenerative diseases.
- Conducting comprehensive preclinical studies to evaluate the efficacy and safety of SIRT3 activators in various disease models.
- Identifying and validating biomarkers to monitor SIRT3 activity and therapeutic response in clinical trials.
- Exploring the potential of combination therapies that target SIRT3 along with other pathological pathways in neurodegeneration.

By advancing our understanding of SIRT3 biology and accelerating the development of targeted therapeutics, we can hope to usher in a new era of effective treatments for neurodegenerative disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. abcam.com [abcam.com]
- 2. Regulation of MnSOD Enzymatic Activity by Sirt3 Connects the Mitochondrial Acetylome Signaling Networks to Aging and Carcinogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT3 interacts with the daf-16 homolog FOXO3a in the Mitochondria, as well as increases FOXO3a Dependent Gene expression PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Immunohistochemistry (IHC) protocol [hellobio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. caymanchem.com [caymanchem.com]

## Foundational & Exploratory





- 8. Cerebellar Predominant Increase in mRNA Expression Levels of Sirt1 and Sirt3 Isoforms in a Transgenic Mouse Model of Huntington's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Sirtuin 3 Levels in ALS and Huntington's Disease-Differential Effects in Human Tissue Samples vs. Transgenic Mouse Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial SIRT3 confers neuroprotection in Huntington's disease by regulation of oxidative challenges and mitochondrial dynamics PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIRT3 activation promotes enteric neurons survival and differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Sirtuin 3, a New Target of PGC-1α, Plays an Important Role in the Suppression of ROS and Mitochondrial Biogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel high-throughput assay for respiration in isolated brain microvessels reveals impaired mitochondrial function in the aged mice PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-techne.com [bio-techne.com]
- 17. novusbio.com [novusbio.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. researchgate.net [researchgate.net]
- 24. A Promising Strategy to Treat Neurodegenerative Diseases by SIRT3 Activation PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SIRT3: A Promising Therapeutic Target for Neurodegenerative Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b492446#sirt3-as-a-therapeutic-target-for-neurodegenerative-disorders]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com